3-(1-Nonyltriazol-4-yl)propan-1-ol
Description
3-(1-Nonyltriazol-4-yl)propan-1-ol is a triazole-containing alcohol featuring a nonyl chain (C9H19) at the 1-position of the triazole ring and a propanol moiety at the 4-position. This structure combines lipophilicity (via the nonyl chain) with polar functionality (hydroxyl group), making it relevant for applications in medicinal chemistry, surfactants, or coordination chemistry.
Properties
IUPAC Name |
3-(1-nonyltriazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-2-3-4-5-6-7-8-11-17-13-14(15-16-17)10-9-12-18/h13,18H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGDQFQWMWHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C(N=N1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
Structure: Differs by replacing the nonyl chain with a hydroxymethyl group (-CH2OH) at the triazole’s 1-position. Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between propargyl alcohol and 3-azidopropanol (68% yield) . Key Data:
- Molecular weight: 157.17 g/mol
- FTIR: Broad O-H stretch at 3382 cm⁻¹, triazole C-H at 3142 cm⁻¹
- NMR: Triazole proton at δ7.66 ppm; hydroxymethyl protons at δ4.63 ppm
- LC-MS: m/z 158 ([M+H]⁺)
Comparison : - Lipophilicity: The hydroxymethyl group enhances hydrophilicity (logP likely lower than the nonyl analog).
- Applications: Potential as a polar linker or in hydrophilic drug conjugates, contrasting with the nonyl variant’s membrane-targeting utility.
3-(1H-Imidazol-5-yl)propan-1-ol
Structure : Replaces triazole with an imidazole ring (two nitrogen atoms, one protonated).
Synthesis : Purified via aqueous recrystallization (61% yield) and characterized by MS (m/z 127 [M+H]⁺) .
Key Data :
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol
Structure: Features a substituted pyridine ring instead of triazole. Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol (71% yield) in DMSO/DIEA . Key Data:
- Molecular weight: 245.67 g/mol
- ESI-MS: m/z 246 ([M+H]⁺)
Comparison : - Electronic effects : Nitro and chloro groups confer electron-withdrawing properties, altering reactivity in further substitutions.
- Solubility : Polar nitro group may offset lipophilicity from the pyridine ring, but solubility likely remains lower than triazole alcohols.
Fluconazole Analogs with Triazole-Indole Hybrids
Structure : Fluconazole derivatives where one triazole is replaced with an indole scaffold .
Key Findings :
- Antifungal activity: Triazole retention correlates with target affinity (e.g., lanosterol 14α-demethylase inhibition). The nonyl chain in 3-(1-Nonyltriazol-4-yl)propan-1-ol may enhance membrane penetration but reduce aqueous solubility.
- Synthesis complexity: Indole hybrids require 7-step synthesis vs. the streamlined CuAAC route for triazole-propanols .
Key Research Insights
- Synthetic Efficiency: Click chemistry (CuAAC) enables higher yields and simpler purification for triazole-propanols compared to multi-step indole hybrids .
- Lipophilicity Trade-offs: The nonyl chain in this compound likely improves membrane permeability but may necessitate formulation adjustments for solubility .
- Biological Relevance: Triazole rings outperform imidazoles in metabolic stability, positioning this compound as a candidate for antifungal optimization .
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